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Compound of Interest

Compound Name:
4-Amino-1-phenyl-1H-pyrazole-3-

carboxylic acid

Cat. No.: B1337654 Get Quote

Technical Guide: 4-Amino-1-phenyl-1H-pyrazole-
3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological relevance of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid. This

document is intended to serve as a valuable resource for researchers in medicinal chemistry,

pharmacology, and drug development.

Core Chemical Properties
4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a

pyrazole core, a structure of significant interest in medicinal chemistry due to its wide range of

biological activities. The key chemical and physical properties are summarized below.
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Property Value Reference

IUPAC Name
4-amino-1-phenylpyrazole-3-

carboxylic acid
[1]

Synonyms

4-AMINO-1-

PHENYLPYRAZOLE-3-

CARBOXYLIC ACID

[1]

CAS Number 64299-26-9 [1]

Molecular Formula C₁₀H₉N₃O₂ [1]

Molecular Weight 203.20 g/mol [1]

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

pKa (acidic)
~4-5 (Estimated for carboxylic

acid)
[2]

pKa (basic)
~2-3 (Estimated for amino

group)

Note: Experimental data for melting point, boiling point, and solubility are not readily available

in the searched literature. The pKa values are estimations based on the functional groups

present.

Spectral Data Analysis
While specific experimental spectra for 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid are

not available in the cited literature, the expected spectral characteristics can be predicted

based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the

aromatic protons of the phenyl group, typically in the range of δ 7.0-8.0 ppm. The proton on the

pyrazole ring would likely appear as a singlet in the aromatic region as well. The amino group
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protons (NH₂) would likely present as a broad singlet, and the carboxylic acid proton (COOH)

would be a broad singlet at a downfield chemical shift, potentially above δ 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the ten carbon

atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal,

expected in the range of δ 160-170 ppm. The carbons of the phenyl and pyrazole rings would

appear in the aromatic region (δ 110-150 ppm).

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+)

at m/z = 203. Key fragmentation patterns would likely involve the loss of the carboxylic acid

group (-45 amu) and fragmentation of the pyrazole and phenyl rings.

Experimental Protocols
A specific, detailed synthesis protocol for 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid is

not explicitly available. However, a plausible synthetic route can be adapted from general

methods for the synthesis of 4-aminopyrazole derivatives, such as the Knorr pyrazole

synthesis.

Representative Synthesis Protocol: Modified Knorr Synthesis

This protocol describes a potential pathway for the synthesis of 4-Amino-1-phenyl-1H-
pyrazole-3-carboxylic acid.

Synthesis of Ethyl 2-cyano-3-oxobutanoate:

To a solution of ethyl cyanoacetate in an appropriate solvent (e.g., ethanol), add a base

such as sodium ethoxide.

Slowly add ethyl acetate and stir the reaction mixture at room temperature.

After completion of the reaction (monitored by TLC), neutralize the mixture with a dilute

acid and extract the product with an organic solvent.

Purify the resulting ethyl 2-cyano-3-oxobutanoate by vacuum distillation.

Synthesis of Ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate:
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Dissolve phenylhydrazine in glacial acetic acid.

Add the ethyl 2-cyano-3-oxobutanoate to the solution and reflux the mixture.

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into

ice water.

Collect the precipitated solid by filtration, wash with water, and dry.

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure ethyl

4-amino-1-phenyl-1H-pyrazole-3-carboxylate.

Hydrolysis to 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid:

Suspend the ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate in an aqueous solution of

a strong base (e.g., sodium hydroxide).

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to

precipitate the carboxylic acid.

Collect the solid product by filtration, wash thoroughly with cold water, and dry under

vacuum to yield 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid.

Biological Activity and Signaling Pathways
Derivatives of pyrazole are known to exhibit a broad spectrum of biological activities. Notably,

certain pyrazole-containing compounds have been identified as potent inhibitors of cyclin-

dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3), both of which are important

targets in cancer therapy, particularly for acute myeloid leukemia (AML).

FLT3 Signaling Pathway

The FLT3 receptor tyrosine kinase plays a crucial role in the proliferation and survival of

hematopoietic progenitor cells.[3] Mutations leading to constitutive activation of FLT3 are

common in AML.[3] Inhibitors of FLT3 can block downstream signaling cascades, such as the

PI3K/Akt and MAPK pathways, thereby inducing apoptosis in cancer cells.
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FLT3 Signaling Pathway and Inhibition

CDK Signaling Pathway

Cyclin-dependent kinases are key regulators of the cell cycle.[4] Their dysregulation is a

hallmark of many cancers, leading to uncontrolled cell proliferation.[5] CDK inhibitors can arrest

the cell cycle, preventing cancer cells from dividing.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1337654?utm_src=pdf-body-img
https://www.rsc.org/suppdata/d4/na/d4na00577e/d4na00577e1.pdf
https://www.researchgate.net/figure/1-H-NMR-chemical-shifts-of-compounds-11-12-d-H-ppm_tbl2_268074687
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Active Complex

Growth Factors

Cyclin D

 Induces

Rb

 Phosphorylates
(inactivates)

CDK4/6

 Phosphorylates
(inactivates)

E2F

 Inhibits

G1-S Phase
Transition

 Promotes

Pyrazole Inhibitor

 Inhibits

Click to download full resolution via product page

CDK-Mediated Cell Cycle Regulation and Inhibition

Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of 4-
Amino-1-phenyl-1H-pyrazole-3-carboxylic acid as described in the experimental protocol

section.
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Generalized Synthesis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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